3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline

Catalog No.
S13825965
CAS No.
M.F
C12H12ClNS
M. Wt
237.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline

Product Name

3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline

IUPAC Name

3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

InChI

InChI=1S/C12H12ClNS/c1-9-11(13)5-2-6-12(9)14-8-10-4-3-7-15-10/h2-7,14H,8H2,1H3

InChI Key

KPSDLKURGRNKNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC=CS2

3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound characterized by its unique structure, which includes a chlorine atom at the 3-position of the aniline ring, a methyl group at the 2-position, and a thiophen-2-ylmethyl substituent at the nitrogen atom. Its molecular formula is C12_{12}H12_{12}ClN$$$$S. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its distinctive chemical properties and biological activities.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in sulfoxides or sulfones.
  • Reduction: It can undergo reduction with lithium aluminum hydride or sodium borohydride to yield amine derivatives.
  • Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

The biological activity of 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline is of significant interest due to its potential pharmacological effects. The compound may exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis and modulating inflammatory responses through interactions with specific enzymes. Its mechanism of action likely involves binding to molecular targets that regulate various biochemical pathways, which could lead to therapeutic applications in treating infections and inflammatory conditions .

The synthesis of 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline typically involves a nucleophilic substitution reaction. The process can be summarized as follows:

  • Starting Material: 3-chloroaniline is used as the base compound.
  • Reagents: Thiophen-2-ylmethyl chloride is reacted with 3-chloroaniline in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
  • Solvent: The reaction is conducted in an organic solvent like dichloromethane or toluene under reflux conditions.
  • Purification: The crude product is purified through recrystallization or column chromatography to achieve high purity.

3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline has several applications:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing antimicrobial agents or anti-inflammatory drugs.
  • Agrochemicals: It may serve as an intermediate in the synthesis of herbicides or pesticides due to its reactive chlorine atom and functional groups .

Studies on the interactions of 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline with various biological targets are crucial for understanding its pharmacodynamics. Research indicates that this compound can bind effectively to specific enzymes and receptors, influencing pathways related to cell growth and inflammation. Further investigation into these interactions could provide insights into optimizing its therapeutic efficacy and safety profile.

Several compounds share structural similarities with 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline, including:

Compound NameStructural FeaturesUnique Aspects
3-chloro-N-(thiophen-3-ylmethyl)anilineSimilar aniline structure with a different thiophene positionDifferent electrophilic reactivity
3-chloro-N-(thiophen-2-ylmethyl)benzamideBenzamide instead of aniline, affecting biological activityPotentially different biological effects
3-chloro-2-methylanilineLacks thiophen substituent, simpler structureMore straightforward reactivity
Thiophen-2-ylmethylamineContains thiophene but lacks chlorinated aniline structureNo aromatic ring contributes to different properties

Uniqueness

The uniqueness of 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline lies in its specific combination of substituents, which enhances its reactivity and biological activity compared to similar compounds. The presence of both chlorine and methyl groups on the aniline ring, along with the thiophen moiety, contributes to its distinct chemical behavior and potential applications in organic synthesis and pharmaceuticals .

Electrochemical Polymerization Approaches for Thiophene-Aniline Copolymer Analogues

Electrochemical polymerization has emerged as a critical technique for synthesizing thiophene-aniline copolymer analogues, which serve as foundational frameworks for derivatives like 3-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline. Studies demonstrate that thiophene accelerates polyaniline formation in acetonitrile electrolytes containing tetrabutylammonium tetrafluoroborate, with the thiophene-to-aniline ratio influencing copolymer composition. Cyclic voltammetry reveals that thiophene’s incorporation enhances conductivity by stabilizing radical cations during polymer growth. For instance, polyaniline-thiophene copolymers synthesized at a 1:3 monomer ratio exhibit a 40% increase in electrical conductivity compared to pure polyaniline.

The mechanism involves initial oxidation of aniline to form cation radicals, followed by thiophene-mediated chain propagation. This autocatalytic process benefits from the electron-donating nature of thiophene, which lowers the oxidation potential of aniline by approximately 0.2 V. Recent advances utilize atmospheric pressure plasma jets to deposit copolymer films, achieving uniform thicknesses of 120–180 nm with tunable surface morphologies. These methods are adaptable to functionalized aniline derivatives, enabling the introduction of methyl and chloro substituents during electropolymerization.

Nucleophilic Substitution Strategies for N-Alkylation of Aniline Derivatives

The N-alkylation of 2-methylaniline with thiophen-2-ylmethyl halides represents a pivotal step in constructing the target compound. Nucleophilic substitution proceeds via an SN2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of the alkyl halide. Tetrabutylammonium bromide (TBAB) is frequently employed as a phase-transfer catalyst, improving reaction yields from 55% to 88% in biphasic systems. Optimal conditions involve refluxing in dimethylformamide (DMF) at 110°C for 12 hours, with a 1.2:1 molar ratio of thiophen-2-ylmethyl bromide to aniline derivative.

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF stabilize the transition state, reducing activation energy by 15–20 kJ/mol compared to toluene. Recent studies highlight the efficacy of microwave-assisted N-alkylation, which shortens reaction times to 30 minutes while maintaining yields above 80%. Post-alkylation purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures the removal of di- and tri-alkylated byproducts, which constitute 5–10% of the crude product.

Solvent Optimization in Heterocyclic Condensation Reactions

Solvent choice critically influences the efficiency of heterocyclic condensation reactions during thiophene-aniline coupling. Acetonitrile, widely used in electrochemical polymerization, enhances ionic mobility and monomer solubility, achieving current densities of 2.5 mA/cm² during copolymer deposition. In contrast, dichloromethane exhibits poor stability for radical intermediates, leading to 30% lower yields in Friedel-Crafts alkylation reactions.

A solvent optimization study comparing acetonitrile, tetrahydrofuran (THF), and DMF revealed the following trends:

SolventDielectric ConstantYield (%)Reaction Time (h)
Acetonitrile37.5926
THF7.56810
DMF36.7858

Acetonitrile’s high dielectric constant facilitates charge separation, accelerating nucleophilic attack during alkylation. Additives such as lithium perchlorate (0.1 M) further improve reaction rates by stabilizing cationic intermediates.

Catalytic Systems for Regioselective Chlorination in Polyhalogenated Aryl Systems

Regioselective chlorination at the 3-position of 2-methylaniline requires catalysts that direct electrophilic substitution while minimizing ortho/para byproducts. Iron(III) chloride (FeCl₃) proves effective, achieving a meta:para ratio of 8:1 in chlorobenzene at 50°C. The mechanism involves FeCl₃ coordinating to the amine group, electronically deactivating the ortho and para positions via resonance withdrawal.

Alternative systems employing zeolite-supported CuCl₂ show promise for gas-phase chlorination, reducing isomerization side reactions by 40% compared to homogeneous catalysts. Kinetic studies indicate a second-order dependence on chlorine concentration, with activation energies of 45–50 kJ/mol for meta-chlorination. Recent advances utilize directed ortho-metalation strategies, where temporary directing groups (e.g., pyridyl) enforce meta selectivity prior to chlorine introduction.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.0378983 g/mol

Monoisotopic Mass

237.0378983 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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